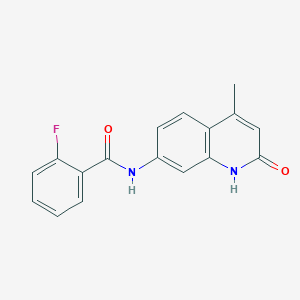

2-fluoro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide

描述

属性

IUPAC Name |

2-fluoro-N-(4-methyl-2-oxo-1H-quinolin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O2/c1-10-8-16(21)20-15-9-11(6-7-12(10)15)19-17(22)13-4-2-3-5-14(13)18/h2-9H,1H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSOIPSUDLLKBME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide typically involves the reaction of 7-amino-4-methyl-2H-chromen-2-one with a fluorinated benzoyl chloride derivative. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

化学反应分析

Types of Reactions

2-fluoro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional carbonyl groups, while reduction can produce alcohol or amine derivatives.

科学研究应用

2-fluoro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antibacterial, and anticancer agent.

Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways.

Chemical Biology: The compound serves as a tool to investigate the mechanisms of action of various biological processes.

Industrial Applications: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

作用机制

The mechanism of action of 2-fluoro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways and exert its biological effects .

相似化合物的比较

Structural and Functional Insights

Target Compound vs. 3-Chloro Analog (Tankyrase 2 Inhibitor) The 3-chloro analog replaces fluorine with chlorine at the benzamide meta position and introduces a 2-methoxyethyl group. This increases molecular weight (370.83 vs. Crystallographic data (PDB: 4J3L) reveal a high-resolution structure (2.09 Å) with robust refinement metrics (Rwork = 0.190, Rfree = 0.248), indicating stable protein-ligand interactions .

Target Compound vs.

Synthetic Methodologies

- The target compound shares a common amidation pathway with analogs , whereas the imidazo-triazine derivative requires multi-step synthesis and salt formation . The solvent-free microwave method for the triazole-substituted benzamide highlights advancements in eco-friendly synthesis .

生物活性

2-fluoro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 299.3 g/mol. The compound features a quinoline moiety, which is often associated with various pharmacological effects.

Research indicates that compounds similar to this compound may exert their biological effects through multiple mechanisms:

- Inhibition of Kinases : Many derivatives of quinoline have been reported to inhibit specific kinases involved in cancer progression, such as CDK2 and CDK9 .

- Antimicrobial Activity : Some studies have shown that quinoline derivatives exhibit antifungal properties, particularly against pathogens like Sclerotinia sclerotiorum and Alternaria solani .

Biological Activity Data

The following table summarizes the biological activity findings related to this compound:

Case Studies

- Anticancer Activity : A study evaluated the antiproliferative effects of a series of quinoline derivatives, including variations of benzamide. The results indicated significant inhibition of cancer cell proliferation in vitro, particularly in neuroblastoma models. The compound demonstrated enhanced activity when combined with cytotoxic agents .

- Fungicidal Properties : Another investigation focused on the antifungal efficacy of benzamide derivatives against several fungal strains. The compound exhibited promising results with an EC50 significantly lower than the control drug quinoxyfen, indicating its potential as a fungicide .

常见问题

Q. What synthetic methodologies are recommended for synthesizing fluorinated benzamide derivatives like 2-fluoro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide?

A solvent-free, microwave-assisted approach can optimize the synthesis of fluorobenzamide intermediates. For example, Fries rearrangements under catalyst-free conditions have been employed to generate structurally similar fluorinated benzamides with high efficiency (81% yield) . Key steps include:

- Use of heterocyclic amides as strategic intermediates.

- Microwave irradiation to accelerate reaction kinetics.

- Minimal purification requirements due to reduced byproduct formation.

Q. How is the structural characterization of this compound typically performed?

Multi-technique analysis is critical:

- IR and NMR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) and aromatic/heterocyclic proton environments .

- Mass spectrometry (ESI-MS) for molecular weight validation .

- Single-crystal X-ray diffraction to resolve bond lengths, dihedral angles, and hydrogen-bonding networks (e.g., N–H⋯N and C–H⋯O interactions in related compounds) .

Q. What preliminary biological screening strategies are applicable?

- In vitro assays : Test inhibition of cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, referencing structurally similar thiazole-benzamide derivatives showing IC₅₀ values in the µM range .

- Receptor binding studies : Screen for activity against nicotinic acetylcholine receptors (nAChRs), as fluorobenzamides have shown agonist potential .

Advanced Research Questions

Q. How can X-ray crystallography refine the molecular conformation and intermolecular interactions of this compound?

- Software : Use SHELXL for small-molecule refinement, leveraging its robustness in handling high-resolution or twinned data .

- Key parameters : Analyze dihedral angles between the benzamide and quinoline moieties. For example, in analogous structures, planar deviations of 10–35° between aromatic rings correlate with steric or electronic effects .

- Hydrogen bonding : Map N–H⋯N and C–H⋯O interactions to predict crystal packing stability (e.g., R₂²(8) motifs forming 1D chains) .

Q. How should researchers address contradictions in biological activity data across studies?

- Data triangulation : Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric receptor binding).

- Structural analogs : Compare activity trends with derivatives like 2-fluoro-N-(pyridyl)benzamide isomers, where minor substituent changes (e.g., methoxy vs. fluoro groups) significantly alter potency .

- Statistical rigor : Apply reproducibility criteria from qualitative research frameworks, such as iterative data collection and independent replication .

Q. What strategies optimize structure-activity relationship (SAR) studies for this compound?

- Substituent variation : Modify the quinoline (e.g., 4-methyl vs. 4-chloro) and benzamide (e.g., ortho-fluoro vs. para-cyano) moieties to assess electronic and steric effects .

- Computational modeling : Use QSPR (Quantitative Structure-Property Relationship) models to predict bioactivity based on descriptors like logP, polar surface area, and H-bond donor/acceptor counts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。